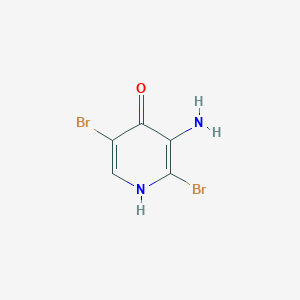

3-Amino-2,5-dibromo-1H-pyridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

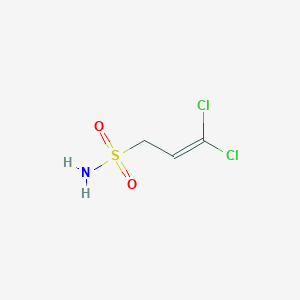

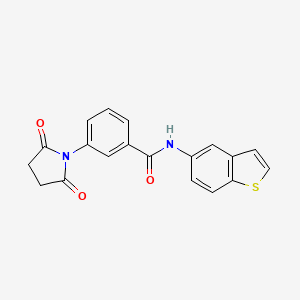

3-Amino-2,5-dibromo-1H-pyridin-4-one, also known as ADP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADP is a pyridine derivative that contains two bromine atoms and an amino group at different positions on the pyridine ring. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial effects.

Aplicaciones Científicas De Investigación

Kinase-Focused Drug Discovery

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are highlighted for their potential in drug-discovery chemistry, particularly in kinase enzyme targeting for cancer treatment. Efficient synthesis routes have been developed, resulting in a diverse compound library for screening against cancer drug targets (Smyth et al., 2010).

Photophysical Properties and DNA Binding

Research on pyridinium-based 4-amino-1,8-naphthalimide derivatives, which include structures related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, reveals significant variations in photophysical properties. These compounds show potential as spectroscopic probes for studying nucleic acid structure, as they exhibit distinct fluorescence behavior in the presence of adenine and guanine-rich DNA sequences (Banerjee et al., 2013).

Metal Ion Complexation

Compounds with pyridin-2-yl aminomethane-1,1-diphosphonic acids, similar to 3-Amino-2,5-dibromo-1H-pyridin-4-one, show a strong tendency to form complexes with metal ions like Zn(II), Mg(II), and Ca(II). These complexes have implications for their use in various chemical processes and potentially in medical applications (Matczak-Jon et al., 2010).

Nucleophilic Organocatalysis

Triamino-substituted pyridines, akin to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are known for their high nucleophilicity. They are used in organocatalysis due to their ability to donate electrons, leading to innovative synthetic methodologies (De Rycke et al., 2011).

Collagen Crosslink Structure

Pyridinoline, a structure related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, serves as a crosslink in collagen fibers. Understanding its structure contributes to the knowledge of collagen's physical properties and functionalities (Fujimoto et al., 1978).

Propiedades

IUPAC Name |

3-amino-2,5-dibromo-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTKMASLHGXXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Br)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714255.png)

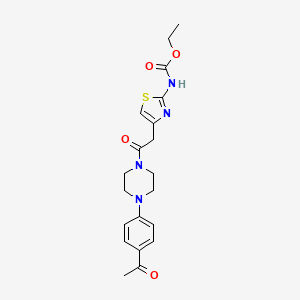

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)

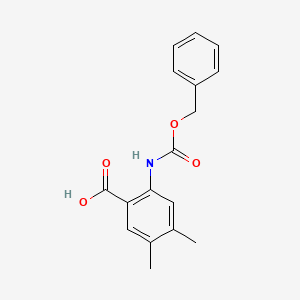

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)

![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)

![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)